2-METHYL-N-(5-METHYL-13-THIAZOL-2-YL)FURAN-3-CARBOXAMIDE
Description
2-METHYL-N-(5-METHYL-13-THIAZOL-2-YL)FURAN-3-CARBOXAMIDE is a compound that features a thiazole ring, which is a versatile and significant heterocycle in the field of chemistry. The thiazole ring consists of sulfur and nitrogen atoms, contributing to its aromatic properties and reactivity
Properties
IUPAC Name |
2-methyl-N-(5-methyl-1,3-thiazol-2-yl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6-5-11-10(15-6)12-9(13)8-3-4-14-7(8)2/h3-5H,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICYLOONCZBULH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(OC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-(5-METHYL-13-THIAZOL-2-YL)FURAN-3-CARBOXAMIDE typically involves the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives . The reaction conditions often include refluxing the mixture for several hours, followed by purification steps such as washing with water and drying over anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction parameters can enhance yield and purity, making the process more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-(5-METHYL-13-THIAZOL-2-YL)FURAN-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can participate in oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Scientific Research Applications
2-METHYL-N-(5-METHYL-13-THIAZOL-2-YL)FURAN-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-METHYL-N-(5-METHYL-13-THIAZOL-2-YL)FURAN-3-CARBOXAMIDE involves its interaction with molecular targets and pathways in biological systems. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it can regulate central inflammation and control brain inflammation processes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
2-METHYL-N-(5-METHYL-13-THIAZOL-2-YL)FURAN-3-CARBOXAMIDE is unique due to its specific structure, which combines a thiazole ring with a furan carboxamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
